molecular formula C30H36ClNO3 B3328711 Ormeloxifene hydrochloride, cis- CAS No. 51423-19-9

Ormeloxifene hydrochloride, cis-

カタログ番号: B3328711
CAS番号: 51423-19-9
分子量: 494.1 g/mol
InChIキー: ZRGUGBSQWQXLHB-OCPPCWRMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ormeloxifene hydrochloride, also known as centchroman, is a selective estrogen receptor modulator. It is a non-steroidal, non-hormonal oral contraceptive that has been marketed in India since the 1990s. It is primarily used as a contraceptive but also has applications in treating dysfunctional uterine bleeding and advanced breast cancer .

科学的研究の応用

Ormeloxifene hydrochloride has a wide range of scientific research applications:

作用機序

Target of Action

Ormeloxifene hydrochloride, cis-, also known as JFJ9VA7B3G, is a selective estrogen receptor modulator (SERM) . The primary target of this compound is the estrogen receptor . The estrogen receptor plays a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

Ormeloxifene exhibits both estrogenic and anti-estrogenic activity . As a contraceptive, it inhibits endometrial receptivity to blastocyst signals . This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .

Biochemical Pathways

It is known that ormeloxifene’s action is estrogenic in some parts of the body (eg, bones) and antiestrogenic in others (eg, uterus, breasts) . This suggests that it may affect multiple biochemical pathways related to estrogen signaling .

Pharmacokinetics

It is known that ormeloxifene is administered orally and has an elimination half-life of 7 days . This long half-life allows for once-a-week dosing

Result of Action

Ormeloxifene’s interaction with its targets leads to a variety of molecular and cellular effects. Its contraceptive effect is primarily due to its inhibition of endometrial receptivity, preventing implantation . Additionally, it has been suggested that ormeloxifene may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids .

Action Environment

It is known that the compound is stable in solution at analyte concentration when studied at room temperature .

Safety and Hazards

Ormeloxifene is a selective estrogen receptor modulator (SERM) used as a non-hormonal, non-steroidal oral contraceptive. It is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

将来の方向性

Ormeloxifene has shown potent anti-cancer activities in breast, head and neck, and chronic myeloid leukemia cells. Several in vivo and clinical studies have reported that ormeloxifene possesses an excellent therapeutic index and has been well-tolerated, without any hematological, biochemical or histopathological toxicity, even with chronic administration . Therefore, ormeloxifene is a promising candidate on a fast track for the development or repurposing established drugs as anti-cancer agents for cancer treatment .

生化学分析

Biochemical Properties

Ormeloxifene hydrochloride, cis- has both estrogenic and anti-estrogenic activity . It interacts with the estrogen receptor alpha, acting as a modulator . This interaction plays a crucial role in its function as a contraceptive, where it inhibits endometrial receptivity to blastocyst signals .

Cellular Effects

Ormeloxifene hydrochloride, cis- has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of the estrogen receptor alpha . This modulation can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ormeloxifene hydrochloride, cis- involves both estrogenic and anti-estrogenic activity. As a contraceptive, it inhibits endometrial receptivity to blastocyst signals . This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .

Temporal Effects in Laboratory Settings

The effects of Ormeloxifene hydrochloride, cis- over time in laboratory settings have been studied. It has been found that the stability of Ormeloxifene hydrochloride, cis- in solution at analyte concentration was studied at room temperature .

Dosage Effects in Animal Models

The effects of Ormeloxifene hydrochloride, cis- vary with different dosages in animal models. A standard dose is 30 mg weekly, but 60 mg loading doses can reduce pregnancy rates by 38% . It has a failure rate of about 1-2% with ideal use .

Metabolic Pathways

Ormeloxifene hydrochloride, cis- is involved in metabolic pathways related to the estrogen receptor alpha

Transport and Distribution

In healthy women, the apparent volume of distribution (Vd/F) of Ormeloxifene hydrochloride, cis- was higher than the total body fluid, and the nursing state does not have an effect on this parameter . Approximately 90% of Ormeloxifene hydrochloride, cis- is bound to albumin .

Subcellular Localization

Given its interaction with the estrogen receptor alpha, it is likely to be found in locations where this receptor is present .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ormeloxifene hydrochloride involves several steps. The commercial product is a 1:1 mixture of its two optical isomers (d- and l-). The fractional crystallization of its di-p-toluoyl tartarate salts successfully resolves its two enantiomers. The free bases of respective enantiomers are liberated by alkaline hydrolysis and further converted to their hydrochlorides .

Industrial Production Methods: Industrial production of ormeloxifene hydrochloride involves high-performance liquid chromatography (HPLC) for chiral separation. The HPLC method utilizes a Lux 5µ cellulose-1 column with a mobile phase comprising hexane, isopropanol, methanol, and triethylamine (90:10:1:0.5). This method ensures the enantiomeric purity of the compound .

化学反応の分析

Types of Reactions: Ormeloxifene hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

類似化合物との比較

    Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.

    Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.

    Clomiphene: Used to treat infertility in women who do not ovulate.

Comparison: Ormeloxifene hydrochloride is unique in its once-a-week dosing regimen, which improves compliance compared to daily oral contraceptives. Unlike tamoxifen and raloxifene, which are primarily used for their anti-estrogenic effects in breast tissue, ormeloxifene hydrochloride is also effective as a contraceptive and in treating dysfunctional uterine bleeding .

特性

IUPAC Name

1-[2-[4-[(3R,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGUGBSQWQXLHB-OCPPCWRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51423-19-9
Record name Ormeloxifene hydrochloride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORMELOXIFENE HYDROCHLORIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFJ9VA7B3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormeloxifene hydrochloride, cis-
Reactant of Route 2
Reactant of Route 2
Ormeloxifene hydrochloride, cis-
Reactant of Route 3
Reactant of Route 3
Ormeloxifene hydrochloride, cis-
Reactant of Route 4
Ormeloxifene hydrochloride, cis-
Reactant of Route 5
Reactant of Route 5
Ormeloxifene hydrochloride, cis-
Reactant of Route 6
Ormeloxifene hydrochloride, cis-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。